

3-(2,5-Difluorophenyl)-3-oxopropanenitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Cat. No.: B157267

[Get Quote](#)

An In-depth Technical Guide to **3-(2,5-Difluorophenyl)-3-oxopropanenitrile**

Introduction

3-(2,5-Difluorophenyl)-3-oxopropanenitrile, also known by its synonym 2,5-Difluorobenzoylacetonitrile, is a fluorinated aromatic keto-nitrile compound.^{[1][2]} It serves as a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds and pharmaceutical intermediates.^{[1][3]} Its chemical structure, featuring a difluorophenyl ring, a ketone group, and a nitrile group, provides multiple reactive sites for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The fundamental physicochemical properties of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

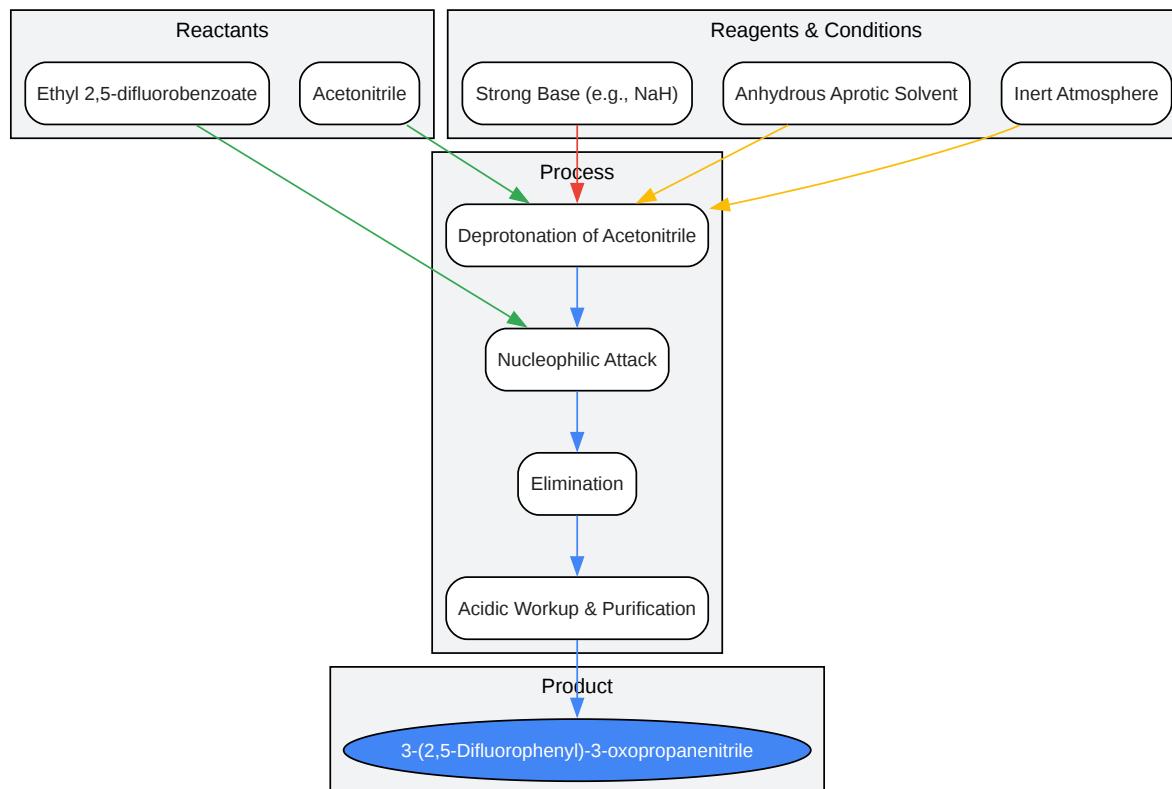
Property	Value	Reference
CAS Number	71682-96-7	[1] [2] [3]
Molecular Formula	C ₉ H ₅ F ₂ NO	[2] [3]
Molecular Weight	181.14 g/mol	[1] [3]
Density	1.3 g/cm ³	[2]
Boiling Point	303.6°C at 760 mmHg	[2]
Flash Point	137.4°C	[2]
Storage Conditions	Sealed in a dry environment at 2-8°C	[3]
InChI Key	MRKQEVHBBWQIAD-UHFFFAOYSA-N	[1]

Synthesis Protocol

The synthesis of **β-ketonitriles** like **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** is commonly achieved through a Claisen condensation reaction.[\[1\]](#) This method involves the base-mediated condensation of an ester with a nitrile.

Experimental Protocol: Claisen Condensation

A typical synthesis would involve the reaction of an ester of 2,5-difluorobenzoic acid, such as ethyl 2,5-difluorobenzoate, with acetonitrile.[\[1\]](#)


- Preparation of Reactants: A solution of acetonitrile is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).
- Addition of Base: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), is carefully added to the acetonitrile solution under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the acetonitrile, forming a nucleophilic carbanion.
- Condensation Reaction: Ethyl 2,5-difluorobenzoate is added dropwise to the reaction mixture. The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the ester,

leading to the formation of a tetrahedral intermediate.

- Elimination: The intermediate then eliminates an ethoxide ion to form the desired β -ketonitrile product.
- Workup and Purification: The reaction is quenched by the addition of a weak acid. The product is then extracted using an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization.

Synthetic Workflow Diagram

The logical flow of the Claisen condensation for the synthesis of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** is illustrated below.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** via Claisen condensation.

Spectral Data Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile**.

- ^{13}C NMR: The ^{13}C NMR spectrum is expected to show distinct signals for the aromatic carbons, the carbonyl carbon (C=O), the nitrile carbon (C≡N), and the methylene carbon (-CH₂-). The aliphatic carbon of the methylene group (COCH₂CN) is anticipated to have a chemical shift in the range of 40-50 ppm due to the deshielding effects of the adjacent carbonyl and nitrile groups.[1] The nitrile carbon will exhibit a characteristic chemical shift in its typical region.
- ^{19}F NMR: Due to the presence of two chemically non-equivalent fluorine atoms on the phenyl ring (one ortho and one meta to the keto-nitrile substituent), two distinct signals are expected in the ^{19}F NMR spectrum.[1] These signals would likely appear in the standard chemical shift range for aromatic fluorides, which is approximately -110 ppm.[1]
- Infrared (IR) Spectroscopy: The IR spectrum would provide evidence for the key functional groups. Characteristic absorption bands would be observed for the stretching vibrations of the ketone carbonyl group (C=O), the nitrile group (C≡N), and the carbon-fluorine bonds (C-F) of the aromatic ring.

Applications in Research and Development

As a functionalized building block, **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** is primarily used in the synthesis of more complex molecules. The nitrile and ketone moieties allow for a wide range of chemical transformations, including cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The difluorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability and binding affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2,5-Difluorophenyl)-3-oxopropanenitrile|CAS 71682-96-7 [benchchem.com]
- 2. 3-(2,5-difluorophenyl)-3-oxopropanenitrile | 71682-96-7 [chemnet.com]

- 3. 71682-96-7|3-(2,5-Difluorophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [3-(2,5-Difluorophenyl)-3-oxopropanenitrile chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157267#3-2-5-difluorophenyl-3-oxopropanenitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com